molecular formula C11H19N B15245135 3,3-Dimethyloctahydro-5,8-methanoindolizine

3,3-Dimethyloctahydro-5,8-methanoindolizine

Cat. No.: B15245135
M. Wt: 165.27 g/mol
InChI Key: UFVIMJMEBFTIHU-UHFFFAOYSA-N
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Description

3,3-Dimethyloctahydro-5,8-methanoindolizine is a chemical compound with a complex structure that includes a bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyloctahydro-5,8-methanoindolizine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyloctahydro-5,8-methanoindolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or alkylating agents in the presence of a base.

Major Products

Scientific Research Applications

3,3-Dimethyloctahydro-5,8-methanoindolizine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,3-Dimethyloctahydro-5,8-methanoindolizine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-2-azatricyclo[5.2.1.02,6]decane
  • 3,3-Dimethyl-5,8-methanoindolizine

Uniqueness

3,3-Dimethyloctahydro-5,8-methanoindolizine is unique due to its specific bicyclic structure and the presence of dimethyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

3,3-dimethyl-2-azatricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C11H19N/c1-11(2)6-5-10-8-3-4-9(7-8)12(10)11/h8-10H,3-7H2,1-2H3

InChI Key

UFVIMJMEBFTIHU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2N1C3CCC2C3)C

Origin of Product

United States

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